Cas no 138246-47-6 (Ethyl 4-(2-Chlorodibenzb,f1,4oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester)

Ethyl 4-(2-Chlorodibenzb,f1,4oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester
- 1-Piperazinecarboxylic acid, 4-(2-chlorodibenz[b,f][1,4]oxazepin-11-yl)-, ethyl ester
- Ethyl 4-(2-Chlorodibenzb,f1,4oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester
-
- インチ: 1S/C20H20ClN3O3/c1-2-26-20(25)24-11-9-23(10-12-24)19-15-13-14(21)7-8-17(15)27-18-6-4-3-5-16(18)22-19/h3-8,13H,2,9-12H2,1H3
- InChIKey: SZKFFGCNEYOCFI-UHFFFAOYSA-N
- ほほえんだ: N1(C(OCC)=O)CCN(C2C3=CC(Cl)=CC=C3OC3=CC=CC=C3N=2)CC1
じっけんとくせい
- 密度みつど: 1.35±0.1 g/cm3(Predicted)
- ふってん: 528.0±60.0 °C(Predicted)
- 酸性度係数(pKa): 4.41±0.70(Predicted)
Ethyl 4-(2-Chlorodibenzb,f1,4oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 4-(2-Chlorodibenzb,f1,4oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E901810-1g |
Ethyl 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester |
138246-47-6 | 1g |
$ 545.00 | 2022-06-05 | ||
TRC | E901810-2.5g |
Ethyl 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester |
138246-47-6 | 2.5g |
$ 1470.00 | 2023-04-14 | ||
TRC | E901810-500mg |
Ethyl 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester |
138246-47-6 | 500mg |
$ 345.00 | 2023-04-14 | ||
TRC | E901810-1000mg |
Ethyl 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester |
138246-47-6 | 1g |
$ 661.00 | 2023-04-14 | ||
TRC | E901810-250mg |
Ethyl 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester |
138246-47-6 | 250mg |
$ 184.00 | 2023-04-14 |
Ethyl 4-(2-Chlorodibenzb,f1,4oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester 関連文献
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
Ethyl 4-(2-Chlorodibenzb,f1,4oxazepin-11-yl)-1-piperazinecarboxylic Acid Esterに関する追加情報
Ethyl 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester and Its Significance in Modern Pharmaceutical Research
Ethyl 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester, with the CAS number 138246-47-6, is a compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This compound belongs to a class of heterocyclic molecules that have been extensively studied for their pharmacological properties. The presence of a piperazine moiety and a dibenz[b,f][1,4]oxazepine scaffold makes it a promising candidate for further investigation in drug discovery and development.
The chemical structure of Ethyl 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester is characterized by its complex arrangement of rings and functional groups. The dibenz[b,f][1,4]oxazepine core is a fused ring system that is known to exhibit various biological activities, including antipsychotic, anticonvulsant, and anti-inflammatory properties. The piperazine ring, on the other hand, is a common pharmacophore that is frequently found in many drugs due to its ability to interact with biological targets such as receptors and enzymes.
In recent years, there has been a growing interest in the development of novel compounds that can modulate neurotransmitter systems. Ethyl 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester has been investigated for its potential role in affecting neurotransmitter levels and receptor activity. Studies have shown that this compound can interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which are involved in mood regulation, cognition, and motor control.
The synthesis of Ethyl 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester involves a multi-step process that requires careful control of reaction conditions. The synthesis typically begins with the preparation of the dibenz[b,f][1,4]oxazepine core through cyclization reactions. This core is then functionalized with the piperazine moiety through nucleophilic substitution reactions. The final step involves the esterification of the carboxylic acid group to yield the ethyl ester derivative.
One of the key challenges in the synthesis of this compound is the regioselective functionalization of the dibenz[b,f][1,4]oxazepine ring. The presence of multiple reactive sites on the ring system necessitates the use of selective reagents and reaction conditions to ensure that the desired substitution pattern is achieved. Advances in synthetic methodologies have enabled researchers to overcome these challenges and produce high yields of Ethyl 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester suitable for further biological testing.
Recent research has focused on evaluating the pharmacological properties of Ethyl 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester in various preclinical models. These studies have revealed that the compound exhibits significant binding affinity for serotonin receptors, particularly 5-HT2A and 5-HT2C receptors. This binding profile suggests that Ethyl 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester may have therapeutic potential in treating conditions such as depression and anxiety disorders.
In addition to its effects on serotonin receptors, Ethyl 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester has also been shown to interact with dopamine receptors. This interaction may contribute to its potential efficacy in treating neurological disorders such as Parkinson's disease and schizophrenia. Further research is needed to fully elucidate the mechanisms by which this compound exerts its pharmacological effects.
The development of novel pharmaceuticals often involves a thorough evaluation of their safety profiles before they can be considered for clinical use. Ethyl 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester has undergone preliminary toxicology studies to assess its potential side effects. These studies have shown that the compound is generally well-tolerated at therapeutic doses but may cause some mild side effects at higher concentrations.
The future direction of research on Ethyl 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester includes exploring its potential as a lead compound for drug development. By modifying its chemical structure and evaluating its biological activity, researchers hope to identify more potent and selective derivatives with improved therapeutic profiles. Additionally, investigating the compound's interactions with other biological targets may uncover new therapeutic applications beyond those currently under investigation.
In conclusion, Ethyl 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester is a promising compound with significant potential in pharmaceutical research. Its unique chemical structure and interactions with neurotransmitter receptors make it an attractive candidate for further investigation. As research continues to uncover new insights into its pharmacological properties and safety profile, this compound may play a valuable role in the development of novel treatments for various neurological and psychiatric disorders.
138246-47-6 (Ethyl 4-(2-Chlorodibenzb,f1,4oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester) 関連製品
- 2059914-52-0((1s,3s)-3-(methylcarbamoyl)oxy-1-(3-methylphenyl)cyclobutane-1-carboxylic acid)
- 1023535-75-2(1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea)
- 1326814-33-8(8-Methyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 1250392-59-6(ethyl(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methylamine)
- 2199302-27-5(1-{4-[(6-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one)
- 1807118-89-3(5-Bromo-3-difluoromethyl-2-nitropyridine)
- 2227865-48-5(rac-(1R,2R)-2-(1-methyl-1H-indol-2-yl)cyclopropane-1-carboxylic acid)
- 42528-66-5(1-(3-aminophenyl)-2-methylpropan-1-one hydrochloride)
- 893732-30-4((2E)-3-4-Methoxy-3-(morpholin-4-ylmethyl)phenylacrylic Acid)
- 2287270-87-3(2-Amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid)




